N-(5-acetamido-2,4-diaminophenyl)acetamide
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Overview
Description
N-(5-acetamido-2,4-diaminophenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of acetamido and diaminophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-diaminophenyl)acetamide typically involves acylation reactions. One common method is the reaction of 2,4-diaminophenol with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the generated acid by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2,4-diaminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(5-acetamido-2,4-diaminophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2,4-diaminophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
5-Acetamido-2-hydroxy benzoic acid derivatives: Compounds with potential anti-inflammatory and analgesic properties.
Uniqueness
N-(5-acetamido-2,4-diaminophenyl)acetamide is unique due to its specific combination of acetamido and diaminophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(5-acetamido-2,4-diaminophenyl)acetamide |
InChI |
InChI=1S/C10H14N4O2/c1-5(15)13-9-4-10(14-6(2)16)8(12)3-7(9)11/h3-4H,11-12H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
ZONDGIJHMCHBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N)N)NC(=O)C |
Origin of Product |
United States |
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